2-(5-Chloro-2-methoxyphenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-methoxyphenyl)ethanethioamide is an organic compound with a molecular structure that includes a chloro-substituted methoxyphenyl group attached to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)ethanethioamide typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)ethanethioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenyl boronic acid
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates
Uniqueness
2-(5-Chloro-2-methoxyphenyl)ethanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C9H10ClNOS/c1-12-8-3-2-7(10)4-6(8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13) |
InChI Key |
ZLEMZIDNSNOSIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.